Direct Black 22

Description

Properties

IUPAC Name |

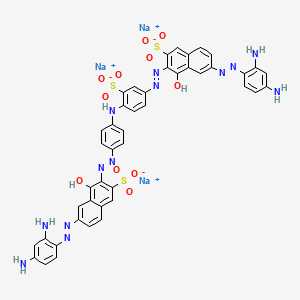

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFHTNFVUCUDIR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N13Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027629 | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0 | |

| Record name | C.I. Direct Black 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006473138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Black 22, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Direct Black 22 for research use?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 22, also known by its Colour Index name C.I. 35435, is a polyazo dye belonging to the azo dye class.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper, its chemical properties and potential biological effects have also made it a subject of interest in environmental and toxicological research.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound for research use, focusing on its physicochemical characteristics, toxicological profile, and relevant experimental protocols. While its applications in drug development are not established, the provided data on its chemical behavior and biological impact are valuable for toxicological assessment and environmental safety studies.

Chemical and Physical Properties

This compound is a complex organic salt characterized by multiple azo groups (-N=N-) which are responsible for its deep black color.[1] Its chemical structure and properties are summarized below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | [3] |

| CAS Number | 6473-13-8 | [3] |

| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [3] |

| Molecular Weight | 1083.97 g/mol | [3] |

| Chemical Class | Polyazo Dye | |

| Appearance | Black or blue-gray powder |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Solubility | Good solubility in water, forming a violet-black solution. | |

| λmax (Absorbance Peak) | 476 nm | [4] |

| pH of 1% Solution | 6.0 - 8.0 | [5] |

| Behavior in Acids | In concentrated sulfuric acid, it dissolves to form a violet-black solution, with a brown precipitate upon dilution. In concentrated nitric acid, it forms a reddish-brown solution with precipitation. A brownish-black precipitate forms with the addition of concentrated hydrochloric acid to an aqueous solution. | |

| Behavior in Bases | An aqueous solution turns dark blue-red upon the addition of concentrated sodium hydroxide. | |

| pH Sensitivity | The color of this compound is sensitive to pH changes in the dye bath. | [1] |

Toxicological Profile

Research into the biological effects of this compound has primarily focused on its environmental impact and potential toxicity. As an azo dye, there are concerns about its breakdown products, which can include carcinogenic aromatic amines.

Cytotoxicity and Genotoxicity

In vivo studies on the model organism Allium cepa (onion) have demonstrated that while this compound and its byproducts may not induce direct toxicity, they can cause cytotoxicity and genotoxicity. However, the genotoxicity was observed to be reduced after remediation processes.

Experimental Protocols

Spectrophotometric Analysis for Quantification

A common method for quantifying this compound in solution is UV-Visible spectrophotometry.

Methodology:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Create a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax = 476 nm) using a UV-Vis spectrophotometer.[4]

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a more specific method for the analysis of this compound, especially in complex mixtures or for studying its degradation.

Methodology:

-

Instrumentation: A standard HPLC system with a UV-Vis or diode-array detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: The detector is set to monitor the absorbance at the λmax of this compound (476 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of known standards.

Photo-Fenton Degradation of this compound

The Photo-Fenton process is an advanced oxidation process used to study the degradation of organic pollutants like this compound.

Methodology:

-

Prepare an aqueous solution of this compound of a known concentration.

-

Adjust the pH of the solution to an acidic range (typically around 3.0) using an appropriate acid.

-

Add a source of ferrous ions (Fe²⁺), such as ferrous sulfate (FeSO₄).

-

Add hydrogen peroxide (H₂O₂) to the solution.

-

Expose the solution to a UV light source (e.g., a UV-C lamp) or sunlight to initiate the reaction.

-

Monitor the degradation of the dye over time by taking samples at regular intervals and analyzing them using spectrophotometry or HPLC.

Logical Workflow for Research

The following diagram illustrates a generalized workflow for the environmental or toxicological assessment of this compound.

Application in Drug Development and Signaling Pathways

Currently, there is a notable lack of scientific literature detailing the use of this compound in drug development, including drug delivery, as a pharmacological agent, or as a probe for studying cellular signaling pathways. Its classification as a fluorescent dye by some commercial suppliers appears to be inaccurate, as its chemical structure (polyazo dye) is primarily associated with strong light absorption rather than fluorescence. Azo dyes are not typically fluorescent.

The primary research focus for this compound remains in the fields of textile chemistry, environmental science, and toxicology. Professionals in drug development should be aware of its toxicological properties, particularly its potential for cytotoxicity and genotoxicity, especially when considering the safety of any residual dyes in materials that may come into contact with biological systems.

Conclusion

This compound is a well-characterized polyazo dye with significant applications in the textile industry. For researchers, its interest lies in its chemical reactivity, particularly in degradation studies, and its toxicological profile. The provided data and protocols offer a foundation for further investigation into its environmental fate and biological effects. However, its utility in the realm of drug development and cell signaling research is not supported by current scientific evidence. Future research may explore novel applications, but for now, its relevance to pharmaceutical and biomedical research is primarily in the context of toxicology and safety assessment.

References

- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]

- 2. This compound|Direct Fast Black GF|CAS No: 6473-13-8 - Direct dye [chinainterdyes.com]

- 3. This compound | C44H32N13Na3O11S3 | CID 22980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 5. colorantsgroup.com [colorantsgroup.com]

Solubility Profile of Direct Black 22 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Direct Black 22 (C.I. 35435; CAS No. 6473-13-8), a trisazo direct dye. An understanding of its solubility is fundamental for its application in various research and development settings, including its use as a staining agent and in other laboratory applications. This document compiles available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and offers a visual representation of a logical workflow for solubility assessment.

Quantitative and Qualitative Solubility Data

This compound is well-recognized for its high affinity for cellulosic fibers, a characteristic intrinsically linked to its solubility properties. The presence of multiple sulfonic acid groups in its molecular structure renders it highly soluble in aqueous solutions. However, its solubility in organic solvents is limited. The available data on the solubility of this compound in common laboratory solvents are summarized below.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | 20 | ≥50 g/L[1] |

| Water | H₂O | 25 | > 100 g/L |

| Water | H₂O | 90 | 45 g/L[2] |

| Alcohols (general) | R-OH | Not Specified | Very soluble |

| Organic Solvents | - | Not Specified | Insoluble[1] |

Note: Conflicting reports exist regarding the solubility of this compound in alcohols. While one source indicates high solubility, another suggests general insolubility in organic solvents, which is more typical for highly ionic direct dyes.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are based on established guidelines, such as the OECD Guideline 105 for water solubility, and can be adapted for other solvents.

Method 1: Flask Method (for solubilities > 10⁻² g/L)

This method is suitable for determining the solubility of substances that are relatively soluble in the solvent of interest.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 20°C, 25°C). Agitate the flasks for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved dye to settle. If necessary, centrifuge the samples to facilitate separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, filter the aliquot using a syringe filter that is compatible with the solvent and does not absorb the dye.

-

Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method. For colored compounds like this compound, UV-Vis spectrophotometry is a common and effective technique. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: The solubility is reported as the average concentration from at least three replicate flasks.

Method 2: Column Elution Method (for solubilities < 10⁻² g/L)

This method is more appropriate for substances with low solubility.

Materials:

-

This compound powder

-

Inert support material (e.g., glass beads, celite)

-

Chromatography column with a temperature jacket

-

Solvent of interest

-

Peristaltic pump

-

Fraction collector

-

Analytical instrument (e.g., spectrophotometer)

Procedure:

-

Column Preparation: Coat an inert support material with an excess of this compound. Pack the coated material into a chromatography column.

-

Elution: Pump the solvent of interest through the column at a slow, constant flow rate. Maintain the column at a constant temperature using the temperature jacket.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis: Measure the concentration of this compound in each fraction.

-

Determination of Plateau: Continue elution until the concentration of the dye in the eluate reaches a plateau, indicating that the solvent is saturated.

-

Calculation: The solubility is the average concentration of the fractions in the plateau region.

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility can be visualized as follows:

Caption: Workflow for Determining the Solubility of this compound.

References

Technical Guide on the Research Applications of C.I. Direct Black 22 (CAS No. 6473-13-8)

For Researchers, Scientists, and Environmental Professionals

Introduction

C.I. Direct Black 22 (CAS No. 6473-13-8) is a tetra-azo dye with the chemical formula C₄₄H₃₂N₁₃Na₃O₁₁S₃.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and rayon, it is also employed in the leather and paper industries.[2][3] Due to its complex aromatic structure and the presence of multiple azo bonds (–N=N–), this compound exhibits high stability and is resistant to biodegradation, posing significant environmental challenges when released in industrial effluents.[2][4] The strong coloration of this dye in wastewater reduces light penetration in aquatic environments, affecting photosynthesis, and its degradation can lead to the formation of carcinogenic aromatic amines.[5]

This technical guide provides an in-depth overview of the primary research applications of this compound, which are predominantly focused on environmental remediation. The research explores various physical, chemical, and biological methods for its removal from aqueous solutions. This document details the experimental protocols for key remediation techniques, presents quantitative data from various studies, and visualizes the underlying processes and workflows. It is intended to serve as a comprehensive resource for researchers and professionals engaged in environmental science and wastewater treatment technologies.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6473-13-8 | [1] |

| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [1] |

| Molecular Weight | 1083.97 g/mol | [1] |

| Appearance | Blue-gray or black powder | [3] |

| Solubility | Soluble in water | [2][3] |

| Class | Tetra-azo dye | [5] |

Research Applications in Environmental Remediation

The research on this compound is overwhelmingly centered on its removal from wastewater. The main approaches investigated include sorption, advanced oxidation processes (AOPs), and bioremediation.

Sorption and Adsorption

Sorption is a process where a substance (sorbate) is taken up by another substance (sorbent). This is a widely studied method for dye removal due to its efficiency and the availability of various low-cost adsorbents.

| Adsorbent | Kinetic Model | Isotherm Model | Max. Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

| Alluvial Soil | Pseudo-second-order | Freundlich and Linear | Not specified | Not specified | [6][7] |

| Biochar from Post-Coagulation Sludge | Not specified for DB22 | Not specified for DB22 | Not specified for DB22 | pH 2 | [8] |

| Garlic Peel (for Eriochrome Black T, a similar azo dye) | Pseudo-second-order | Langmuir | 99.5 | pH 2, 50°C | [9] |

This protocol is a generalized procedure based on common practices in adsorption studies.[6][9]

-

Preparation of Adsorbent: The adsorbent material (e.g., alluvial soil, biochar) is washed with deionized water to remove impurities, dried in an oven at a specified temperature (e.g., 105°C) for 24 hours, and then sieved to obtain a uniform particle size.

-

Preparation of Dye Stock Solution: A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

-

Kinetic Experiments:

-

A fixed amount of adsorbent (e.g., 0.5 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of a known initial concentration of the dye solution (e.g., 50 mg/L).

-

The flasks are agitated in a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).

-

Samples are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).

-

The samples are centrifuged or filtered to separate the adsorbent.

-

The remaining dye concentration in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of this compound (around 481 nm).[6]

-

-

Isotherm Experiments:

-

A fixed amount of adsorbent (e.g., 0.5 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of varying initial concentrations of the dye solution (e.g., 10, 20, 30, 40, 50 mg/L).

-

The flasks are agitated until equilibrium is reached (determined from kinetic studies).

-

The final dye concentration is measured as described above.

-

Caption: Workflow for a typical batch adsorption experiment.

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants. Fenton, photo-Fenton, and electro-Fenton processes have been investigated for the degradation of this compound.

| Process | Oxidant/Catalyst | Radiation Source | Degradation Efficiency | Optimal Conditions | Reference |

| Photo-Fenton | H₂O₂ / Fe²⁺ | UV-C | 99.08% | [H₂O₂] = 20 mg/L, [Fe] = 1.0 mg/L | [4] |

| Photo-Fenton | H₂O₂ / Fe²⁺ | Sunlight | 99.98% | [H₂O₂] = 20 mg/L, [Fe] = 1.0 mg/L | [4] |

| Electro-Fenton | H₂O₂ / Fe²⁺ | - | 95.16% | [Fe] = 1.0 mg/L | [4] |

| Photo-Fenton like | H₂O₂ / Zeolite-ZnFe₂O₄ | UV light | 93.3% | [H₂O₂] = 2.78 g/L, Catalyst = 3 g/L, pH = original | [5] |

This protocol is based on the study by Neves et al. (2025).[4]

-

Reactor Setup: A photoreactor equipped with a UV lamp (e.g., UV-C) or positioned to receive sunlight is used. The reactor should have a stirring mechanism.

-

Reagent Preparation: Prepare stock solutions of this compound, hydrogen peroxide (H₂O₂), and an iron source (e.g., FeSO₄·7H₂O).

-

Degradation Experiment:

-

Add a specific volume of the this compound solution of a known concentration to the reactor.

-

Adjust the pH of the solution to the desired value (typically acidic, e.g., pH 3) using H₂SO₄ or NaOH.

-

Add the iron catalyst to the solution and stir.

-

Initiate the reaction by adding the required amount of H₂O₂ and turning on the UV lamp (or exposing to sunlight).

-

Collect samples at regular time intervals.

-

-

Sample Analysis:

-

Quench the reaction in the collected samples immediately by adding a substance that removes residual H₂O₂ (e.g., NaOH to increase pH).

-

Measure the remaining concentration of this compound using a UV-Vis spectrophotometer.

-

References

- 1. This compound | 6473-13-8 | FD41144 | Biosynth [biosynth.com]

- 2. Direct Dyes: Properties and Applications of this compound [primachemicals.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

Potential Scientific Applications of Industrial Azo Dyes: A Technical Guide Focused on Direct Black 22

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Industrial azo dyes, a vast class of synthetic organic compounds characterized by the presence of one or more azo (−N=N−) bonds, are primarily known for their extensive use in the textile, paper, and leather industries.[1][2] However, their structural diversity and rich chemistry suggest a largely untapped potential for scientific and biomedical applications. This technical guide explores these potential uses, with a specific focus on Direct Black 22 (C.I. 35435), a multi-azo dye. While direct scientific applications of this compound are not yet established, this document extrapolates its potential based on the well-documented scientific uses of other structurally related and scientifically significant azo dyes. This guide provides an overview of these applications, detailed experimental protocols for key techniques, a summary of quantitative data, and visualizations of relevant biological pathways to stimulate further research into the broader utility of this class of compounds.

Introduction to Azo Dyes and this compound

Azo dyes are the largest and most versatile class of synthetic dyes, accounting for over 60% of the dyes used globally. Their synthesis, typically involving a diazotization reaction followed by an azo coupling, allows for a wide array of colors and chemical properties.[3] Beyond their coloring function, a growing body of research highlights the biological activities of azo compounds, including antimicrobial, antiviral, and anticancer properties.[4][5]

This compound is a water-soluble, multi-azo anionic dye.[1][6] Its primary industrial application is in the dyeing of cellulosic fibers such as cotton and viscose.[3]

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 35435 | [6] |

| CAS Number | 6473-13-8 | [2][7] |

| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [1][2][7] |

| Molecular Weight | 1083.97 g/mol | [1][2][7] |

| Appearance | Black/Blue-gray powder | [1][6] |

| Solubility | Soluble in water | [3] |

Established Scientific Applications of Analogous Azo Dyes

The potential scientific uses of this compound can be inferred from the established applications of other well-characterized azo dyes. These applications span from routine laboratory assays to potential therapeutic interventions.

Histological and Vital Staining

Azo dyes are widely used in histology to provide contrast to otherwise transparent tissue sections.

-

Amyloid Plaque Staining (Congo Red): Congo Red is the gold standard for the histological identification of amyloid deposits, which are hallmarks of diseases like Alzheimer's.[8] Under polarized light, Congo Red-stained amyloid fibrils exhibit a characteristic "apple-green" birefringence.[9] The linear, planar structure of Congo Red allows it to bind to the β-sheet grooves of amyloid fibrils.[10][11]

-

Mitochondrial Staining (Janus Green B): Janus Green B is a vital stain used to visualize mitochondria in living cells. Its mechanism relies on the cytochrome c oxidase system in the inner mitochondrial membrane, which maintains the dye in its oxidized, blue-green colored state. In the cytoplasm, the dye is reduced to a colorless form.[12]

Cell Viability and Membrane Integrity Assays

-

Trypan Blue Exclusion Assay: This is a common method for assessing cell viability. Trypan Blue is a diazo dye that is membrane-impermeable.[13][14] Therefore, it is excluded by healthy cells with intact membranes but can enter and stain dead or dying cells with compromised membranes blue.[15][16]

In Vivo Imaging and Permeability Studies

-

Evans Blue for Vascular Permeability: Evans Blue binds with high affinity to serum albumin. Under normal conditions, this large complex is retained within the vasculature. In conditions of increased vascular permeability (e.g., inflammation), the Evans Blue-albumin complex extravasates into the surrounding tissue, providing a quantifiable measure of vascular leakage.

Antimicrobial and Anticancer Activity

Numerous studies have demonstrated the potential of azo dyes as therapeutic agents. Their biological activity is often attributed to their ability to interact with biological macromolecules or their metabolic breakdown into bioactive aromatic amines.

Table 1: Reported Anticancer Activity of Various Azo Dyes

| Azo Dye | Cancer Cell Line | IC₅₀ Value | Reference |

| Methyl Orange | Glioblastoma (GB1B) | 26.47 µM (3 days) | [4] |

| 13.88 µM (7 days) | [4] | ||

| Sudan I | Glioblastoma (GB1B) | 12.48 µM (7 days) | [4] |

| Azo-pyridyl dye | Human melanoma (A375) | 66.44 µg/mL | [17] |

| Azo derivatives | Colorectal cancer (HT-29) | 2.45 - 3.92 µM | [5] |

| Colorectal cancer (COLO-320 DM) | 3.92 - 6.76 µM | [5] | |

| Azo derivative (4d) | Breast cancer (MCF-7) | 3.30 µg/mL | [18] |

| Azo derivative (4j) | Lung cancer (A549) | 4.40 µg/mL | [18] |

Table 2: Reported Antimicrobial Activity of Various Azo Dyes

| Azo Dye/Derivative | Microorganism | MIC Value | Reference |

| p-NAαN | Staphylococcus aureus | - | [19] |

| Escherichia coli | - | [19] | |

| Candida albicans | - | [19] | |

| Azo compounds with chlorine | S. aureus, B. subtilis, K. pneumoniae, S. cerevisiae, C. albicans | up to 8.25 µg/mL | [20] |

| Azo-oxime metal complexes | S. aureus, B. subtilis, E. coli, S. typhimurium | up to 7.81 µM/mL | [20] |

| Synthetic azo dye | Methicillin-resistant S. aureus (MRSA) | 78.12 µg/mL | [21] |

Enzyme Inhibition

The structural diversity of azo dyes makes them potential candidates for enzyme inhibitors.

-

Kinase Inhibitors: Photoswitchable azo dyes have been designed to act as kinase inhibitors, targeting enzymes like p38α MAPK and CK1δ.[22][23][24]

-

Protease Inhibition: Congo Red has been shown to inhibit the binding of proteases like trypsin, neprilysin, and insulysin to fibrillar amyloid-β.[25]

-

Chorismate Synthase Inhibition: A series of azo dyes have been screened as inhibitors of chorismate synthase, an enzyme in the shikimate pathway, with a lead compound showing a dissociation constant of 1.1 µM.[26]

Biosensor Development

Azo dyes can act as chromogenic chemosensors, changing color upon binding to specific analytes. This property is being explored for the development of simple, rapid, and cost-effective biosensors.[27][28]

Table 3: Azo Dye-Based Chemosensors

| Azo Dye Sensor | Analyte | Detection Limit | Reference |

| Dabcyl | Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ | - | [29] |

| Bis-azo dye (BAD) | Cu²⁺ | 0.13 µM | [30] |

| Arsenazo III | Oxalate | 3.04 x 10⁻⁹ mol L⁻¹ | [15] |

| Azo dye-based bis-Schiff base | Sulfide ions | 16 µM (aqueous) | [9] |

Potential Scientific Uses of this compound

Based on the established applications of analogous azo dyes, several potential scientific uses for this compound can be proposed. Its large, poly-azo structure and multiple sulfonate groups suggest it may have interesting biological interaction properties.

-

Histological Stain: Given its primary use as a textile dye with high affinity for cellulose, it could be explored as a stain for plant cell walls or for specific components of the extracellular matrix in animal tissues. One source mentions its use in "biological staining in microscopy," though specific applications are not detailed.[27]

-

Amyloid Aggregation Inhibitor: Like Congo Red, the planar aromatic regions of this compound might allow it to interact with and potentially inhibit the aggregation of amyloidogenic proteins. Its larger size compared to Congo Red could lead to different binding modes and inhibitory effects.

-

Enzyme Inhibitor: The complex structure of this compound presents multiple potential interaction sites for enzymes. It could be screened as an inhibitor against a variety of enzymes, particularly those with large or flexible active sites.

-

Modulator of Cell Signaling: Azo dyes like Evans Blue have been shown to act as antagonists of the P2X7 receptor.[23] The large, polyanionic structure of this compound makes it a candidate for interacting with cell surface receptors and modulating signaling pathways.

-

Development of Novel Biosensors: The core structure of this compound could be functionalized to create novel chromogenic sensors for various analytes.

Key Signaling Pathways

Understanding the interaction of azo dyes with cellular signaling pathways is crucial for developing therapeutic applications.

Keap1-Nrf2 Antioxidant Response Pathway

Exposure to some azo dyes can induce oxidative stress, leading to the activation of the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[31] Under normal conditions, Keap1 targets Nrf2 for degradation. Upon oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.[32][33][34]

P2X7 Receptor Signaling

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and cell death. Some azo dyes, like Evans Blue, can act as antagonists. P2X7 activation triggers multiple downstream pathways, including the activation of MAPKs and the NLRP3 inflammasome.[35][36][37][38]

Detailed Experimental Protocols

Protocol for Amyloid Staining with Congo Red

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Congo Red Solution (0.5% in 50% ethanol)

-

Alkaline Alcohol Solution

-

Mayer's Hematoxylin

-

Xylene and Ethanol series (100%, 95%, 70%)

-

Resinous mounting medium

Procedure:

-

Deparaffinize sections and hydrate to distilled water.

-

Stain in Mayer's hematoxylin for 5-10 minutes to stain nuclei.

-

Rinse in tap water.

-

Place slides in Congo Red solution for 20-60 minutes.

-

Quickly differentiate in alkaline alcohol solution (5-10 dips).

-

Rinse thoroughly in tap water.

-

Dehydrate through ascending grades of ethanol.

-

Clear in xylene and mount with a resinous medium.

Expected Results:

-

Amyloid deposits: Pink to red

-

Nuclei: Blue

-

Apple-green birefringence under polarized light confirms amyloid.

Protocol for Trypan Blue Exclusion Assay for Cell Viability

Reagents:

-

0.4% Trypan Blue solution in buffered saline (e.g., PBS)

-

Cell suspension

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare a single-cell suspension of the cells to be counted.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

-

Incubate the mixture at room temperature for 1-3 minutes.

-

Load the mixture into a hemocytometer.

-

Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate the percentage of viable cells:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Conclusion and Future Directions

While this compound is an industrial dye with limited documented scientific use, the broad spectrum of biological activities and research applications of other azo dyes provides a strong rationale for its investigation. Its large, polyanionic structure makes it an intriguing candidate for studies involving protein interactions, enzyme inhibition, and modulation of cell surface receptors. The protocols and data presented in this guide for analogous compounds offer a foundational framework for researchers to explore the untapped scientific potential of this compound and other industrial azo dyes. Future research should focus on systematic screening of this compound for various biological activities, including its anticancer, antimicrobial, and enzyme inhibitory properties, as well as its potential as a histological tool or biosensor component. Such studies could unlock new and valuable applications for this readily available and structurally interesting class of molecules.

References

- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Dyes: Properties and Applications of this compound [primachemicals.com]

- 4. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Direct Fast Black VSF600 - Direct Fast Black GF from Emperor Chem [emperordye.com]

- 7. This compound | C44H32N13Na3O11S3 | CID 22980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchwithnj.com [researchwithnj.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. What is the mechanism of Trypan blue? [synapse.patsnap.com]

- 14. How does trypan blue work? | AAT Bioquest [aatbio.com]

- 15. revvity.com [revvity.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. chemrevlett.com [chemrevlett.com]

- 18. chemrevlett.com [chemrevlett.com]

- 19. researchgate.net [researchgate.net]

- 20. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. eurekaselect.com [eurekaselect.com]

- 25. researchgate.net [researchgate.net]

- 26. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rrijm.com [rrijm.com]

- 28. chemrxiv.org [chemrxiv.org]

- 29. mdpi.com [mdpi.com]

- 30. Trypan Blue Dye Enters Viable Cells Incubated with the Pore-Forming Toxin HlyII of Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. The emerging role of the Nrf2–Keap1 signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 34. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 35. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. iris.unife.it [iris.unife.it]

- 38. researchgate.net [researchgate.net]

Exploring the Potential of Direct Black 22 as a Novel Histological Stain: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Black 22 (C.I. 35435), a multi-azo dye traditionally used in the textile and paper industries, presents an intriguing candidate for exploration as a novel biological stain. Its chemical structure, characterized by multiple azo groups and sulfonic acid moieties, suggests a strong affinity for biological macromolecules. This technical guide explores the theoretical framework for the application of this compound in histology, drawing parallels with established azo dye staining methodologies. While empirical data on its use as a biological stain is not currently available in published literature, this paper outlines its chemical and physical properties, proposes potential staining mechanisms, and provides hypothetical experimental protocols for its evaluation. The aim is to provide a foundational resource for researchers interested in investigating the utility of this readily available and cost-effective dye in biological applications.

Introduction to this compound

This compound is a water-soluble anionic dye belonging to the azo class of compounds.[1][2] Its high molecular weight and multiple azo linkages contribute to its deep black coloration and strong affinity for cellulosic materials.[1] Azo dyes, as a class, are known for their use as histological stains, with examples like Congo red and Bismarck brown being staples in pathology and histology laboratories.[3][4] The staining mechanism of these dyes often involves electrostatic interactions and hydrogen bonding with tissue components. Given these characteristics, this compound warrants investigation as a potential stain for various biological tissues.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for postulating its behavior as a biological stain.

| Property | Value / Description | Source |

| C.I. Name | This compound | |

| C.I. Number | 35435 | |

| CAS Number | 6473-13-8 | [5] |

| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [2][5][6] |

| Molecular Weight | 1083.97 g/mol | [2][5][6] |

| Appearance | Blue-gray or black powder | [2][7] |

| Solubility | Soluble in water (violet-black solution) | [1][2] |

| Chemical Class | Multi-azo dye | [1][6] |

Proposed Staining Mechanism and Potential Applications

As an anionic dye, this compound is expected to bind to cationic (acidophilic) components within tissues. The sulfonic acid groups in its structure will carry a negative charge at physiological pH, facilitating electrostatic interactions with positively charged proteins and other macromolecules in the extracellular matrix and cytoplasm.

The large, planar structure of the molecule also suggests the potential for non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which can contribute to its binding affinity and stability.[8]

Potential Applications:

-

General Tissue Staining: this compound could potentially serve as a general-purpose nuclear and cytoplasmic stain, providing high contrast for morphological assessment.

-

Connective Tissue Staining: Its affinity for proteins suggests it might be effective in staining collagen and other extracellular matrix components.

-

Counterstain: It could be explored as a black counterstain in various histological and immunohistochemical protocols.

References

- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]

- 2. This compound(direct black vsf) TDS|this compound(direct black vsf) from Chinese supplier and producer - DIRECT BLACK DYES - Enoch dye [enochdye.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C44H32N13Na3O11S3 | CID 22980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 7. This compound CAS#: 6473-13-8 [amp.chemicalbook.com]

- 8. Staining of macromolecules: possible mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]

Direct Black 22: An In-depth Technical Guide to its Affinity for Cellulose and Other Biopolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 22, a polyazo dye, is extensively utilized in the textile and paper industries for its high affinity towards cellulosic fibers.[1] Its molecular structure and properties make it a subject of interest for various applications beyond dyeing, including the development of biopolymer-based materials and drug delivery systems. This technical guide provides a comprehensive overview of the affinity of this compound for cellulose and other key biopolymers, namely chitosan and lignin. While specific quantitative binding data for this compound with pure biopolymers is limited in publicly available literature, this guide synthesizes existing knowledge, presents analogous data, and provides detailed experimental protocols for researchers to conduct their own affinity studies.

The verified chemical formula for this compound is C₄₄H₃₂N₁₃Na₃O₁₁S₃ .[2][3][4]

Affinity for Cellulose

This compound exhibits a strong affinity for cellulose, the most abundant biopolymer on Earth. This interaction is the cornerstone of its industrial application in dyeing cotton, viscose, and paper.[1][3] The binding is primarily attributed to a combination of hydrogen bonding and van der Waals forces between the dye molecules and the cellulose polymer chains. The planar structure of the this compound molecule allows for close association with the flat ribbon-like structure of cellulose.

Quantitative Analysis of Adsorption

The adsorption of dyes onto solid surfaces, such as biopolymers, is often characterized using adsorption isotherms. The Langmuir and Freundlich models are the most commonly used isotherms to describe the equilibrium of adsorption.

A study on the sorption of this compound on alluvial soil, which contains organic matter and clay minerals, provides some insight into its binding behavior. The study found that the sorption kinetics were best described by a pseudo-second-order model, and the equilibrium data were well-fitted by the Freundlich and Linear isotherm models .[3]

Table 1: Adsorption Isotherm Parameters for this compound on Alluvial Soil

| Isotherm Model | Parameters | Layer 1 (0-20 cm) | Layer 2 (20-40 cm) |

| Freundlich | K_F ((mg/kg)/(mg/L)^1/n) | 10.9 | 4.3 |

| n | 0.83 | 0.95 | |

| R² | 0.98 | 0.97 | |

| Linear | K_d (L/kg) | 8.5 | 3.8 |

| R² | 0.96 | 0.95 |

Data adapted from a study on alluvial soil, not pure cellulose. K_F and n are Freundlich constants related to adsorption capacity and intensity, respectively. K_d is the distribution coefficient from the Linear model. R² is the coefficient of determination.[3]

It is important to note that these values are for a complex environmental sample and not pure cellulose. Further research is required to determine the precise isotherm constants for this compound on purified cellulosic substrates.

Affinity for Other Biopolymers

Chitosan

Chitosan, a deacetylated derivative of chitin, is a cationic biopolymer that exhibits a strong affinity for anionic dyes like this compound. The primary interaction mechanism is the electrostatic attraction between the protonated amino groups (-NH₃⁺) of chitosan in acidic to neutral solutions and the anionic sulfonate groups (-SO₃⁻) of the dye. Hydrogen bonding and hydrophobic interactions also contribute to the binding.

Lignin

Lignin, a complex aromatic biopolymer found in plant cell walls, also has the potential to adsorb dyes like this compound. The interaction mechanisms are likely to involve π-π stacking between the aromatic rings of lignin and the dye, as well as hydrogen bonding and hydrophobic interactions. The porous structure of lignin can also contribute to dye uptake through physical adsorption.

Studies on the adsorption of other dyes on lignin have shown that both Langmuir and Freundlich isotherms can be used to model the adsorption behavior. For example, the adsorption of methylene blue on lignin has been reported to follow the Langmuir model with a maximum adsorption capacity of 125 mg/g.

Experimental Protocols

The following are detailed methodologies for conducting experiments to determine the affinity of this compound for cellulose, chitosan, and lignin.

Materials and Reagents

-

This compound (analytical grade)

-

Cellulose (e.g., microcrystalline cellulose, cotton linters)

-

Chitosan (degree of deacetylation > 85%)

-

Lignin (e.g., alkali lignin, organosolv lignin)

-

Deionized water

-

Buffer solutions (e.g., acetate, phosphate)

-

Spectrophotometer (UV-Vis)

-

Orbital shaker

-

Centrifuge

Preparation of Adsorbent and Dye Solutions

-

Adsorbent Preparation: Wash the biopolymer (cellulose, chitosan, or lignin) with deionized water to remove impurities and dry it in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

-

Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.

-

Working Solutions: Prepare a series of working solutions of different concentrations by diluting the stock solution.

Batch Adsorption Experiments

-

Add a fixed amount of the adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume (e.g., 50 mL) of the dye solutions with varying initial concentrations.

-

Adjust the pH of the solutions to the desired value using buffer solutions.

-

Place the flasks in an orbital shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.

-

After equilibrium, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

Data Analysis

The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) can be calculated using the following equation:

q_e = (C_o - C_e) * V / m

Where:

-

C_o is the initial dye concentration (mg/L)

-

C_e is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

The experimental data can then be fitted to the Langmuir and Freundlich isotherm models to determine the adsorption parameters.

Langmuir Isotherm: 1/q_e = 1/(q_max * K_L * C_e) + 1/q_max

Freundlich Isotherm: log(q_e) = log(K_F) + (1/n) * log(C_e)

Where:

-

q_max is the maximum adsorption capacity (mg/g)

-

K_L is the Langmuir constant related to the energy of adsorption (L/mg)

-

K_F is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n))

-

n is the Freundlich constant related to the adsorption intensity

Visualizations

Molecular Interaction Pathway

Caption: Interaction pathways of this compound with biopolymers.

Experimental Workflow for Adsorption Studies

Caption: Workflow for determining dye adsorption on biopolymers.

Conclusion

This compound demonstrates a significant affinity for cellulose and is expected to interact strongly with other biopolymers like chitosan and lignin through various mechanisms. While quantitative data for these specific interactions are sparse, the experimental protocols outlined in this guide provide a robust framework for researchers to determine the binding characteristics. Understanding the affinity of this compound for these biopolymers is crucial for advancing their application in diverse fields, from sustainable materials to biomedical engineering. Further research is encouraged to populate the quantitative data for these important dye-biopolymer systems.

References

- 1. The cellulose–dye adsorption process. A study by the monolayer method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. deswater.com [deswater.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Application of Cellulose-Based Materials with Selective Adsorption of Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Dichroic Properties of Direct Black 22 for Optical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 22, a multi-azo class dye, is widely recognized for its applications in the textile and paper industries due to its strong affinity for cellulosic fibers. Beyond these traditional uses, this compound exhibits significant dichroic properties, making it a compelling candidate for various optical research and development applications, including the fabrication of polarizing films and as a guest molecule in liquid crystal displays. This technical guide provides a comprehensive overview of the dichroic properties of this compound, detailing its optical performance, experimental protocols for characterization, and the underlying principles of its application in optical systems.

Core Concepts: Dichroism and its Characterization

Dichroism is the property of a material to absorb light differently depending on the polarization of the light. In the context of dichroic dyes like this compound, this anisotropy in absorption is harnessed to create polarizers. When embedded and aligned within a polymer matrix, such as a stretched Poly(vinyl alcohol) (PVA) film, the dye molecules exhibit a preferential absorption axis. Light polarized parallel to this axis is strongly absorbed, while light polarized perpendicular to it is transmitted.

The key parameters used to quantify the performance of a dichroic polarizer are:

-

Polarizing Efficiency (PE): Indicates how effectively the polarizer transmits light of the desired polarization while blocking the orthogonal polarization.

-

Single Piece Transmittance (Tsp): The transmittance of a single polarizer to unpolarized light.

-

Dichroic Ratio (DR): The ratio of the absorbance of light polarized parallel to the stretching direction of the film to the absorbance of light polarized perpendicularly.

-

Order Parameter (S): A measure of the degree of alignment of the dye molecules within the host material.

Quantitative Optical Properties of this compound

The optical performance of polarizers based on this compound is highly dependent on the preparation conditions of the host matrix, particularly the degree of stretching in PVA films. The following table summarizes the reported quantitative data for this compound in a stretched PVA film.

| Optical Parameter | Value | Conditions |

| Polarizing Efficiency | 94% | PVA film with 500% drawing. |

| Single Piece Transmittance | 30% | PVA film with 500% drawing. |

Experimental Protocols

Preparation of this compound/PVA Polarizing Film

This protocol outlines the fabrication of a polarizing film using this compound as the dichroic dye and Poly(vinyl alcohol) as the host polymer matrix.

Materials:

-

This compound dye

-

Poly(vinyl alcohol) (PVA) powder

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Boric acid (H₃BO₃)

Equipment:

-

Hot plate with magnetic stirrer

-

Casting plate (e.g., glass)

-

Film applicator or casting knife

-

Dyeing bath

-

Stretching apparatus

-

Oven

Procedure:

-

PVA Solution Preparation:

-

Dissolve PVA powder in deionized water (typically 5-15% w/v) by heating to 80-90°C with continuous stirring until a clear, viscous solution is obtained.

-

Degas the solution to remove any air bubbles.

-

-

Film Casting:

-

Pour the PVA solution onto a clean, level casting plate.

-

Use a film applicator to spread the solution to a uniform thickness.

-

Dry the film in an oven at a controlled temperature (e.g., 50-60°C) until all the solvent has evaporated, resulting in a clear, flexible PVA film.

-

-

Dyeing:

-

Prepare a dyeing bath containing an aqueous solution of this compound. The concentration of the dye can be varied to achieve the desired absorbance.

-

Add sodium sulfate (e.g., 1-2% w/v) to the dye bath to enhance the dye uptake by the PVA film.

-

Immerse the PVA film in the dyeing bath at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure uniform dyeing.

-

-

Stretching:

-

Prepare a stretching bath containing an aqueous solution of boric acid (e.g., 3-5% w/v).

-

Heat the boric acid solution to a temperature suitable for stretching (e.g., 50-70°C).

-

Mount the dyed PVA film in a stretching apparatus and immerse it in the hot boric acid bath.

-

Stretch the film to a desired ratio (e.g., 300-500% of its original length). The boric acid acts as a plasticizer and also helps to fix the aligned dye molecules.

-

-

Washing and Drying:

-

After stretching, wash the film with deionized water to remove any excess boric acid and dye from the surface.

-

Dry the stretched film under tension in an oven at a moderate temperature (e.g., 50-60°C).

-

Optical Characterization of the Polarizing Film

Equipment:

-

UV-Vis Spectrophotometer

-

A pair of high-quality linear polarizers (one to be used as a reference polarizer)

Procedure:

-

Measurement of Transmittance:

-

Place the prepared this compound/PVA polarizing film in the sample holder of the UV-Vis spectrophotometer.

-

Measure the transmittance spectrum of the film for unpolarized light (Tsp).

-

-

Measurement of Parallel and Perpendicular Transmittance:

-

Place a reference linear polarizer in the light path before the sample.

-

Align the transmission axis of the reference polarizer parallel to the stretching direction of the this compound/PVA film and measure the transmittance spectrum (T||).

-

Rotate the reference polarizer by 90 degrees so that its transmission axis is perpendicular to the stretching direction of the film and measure the transmittance spectrum (T⊥).

-

-

Calculation of Optical Parameters:

-

Polarizing Efficiency (PE): PE (%) = [(T|| - T⊥) / (T|| + T⊥)] x 100

-

Dichroic Ratio (DR): First, convert the transmittance values to absorbance (A = -log10(T)). A|| = -log10(T||) A⊥ = -log10(T⊥) DR = A|| / A⊥

-

Order Parameter (S): S = (DR - 1) / (DR + 2)

-

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the preparation of a this compound/PVA polarizing film.

Caption: Workflow for the optical characterization of a polarizing film.

Conclusion

This compound demonstrates significant potential as a dichroic dye for optical research, particularly in the development of high-performance polarizing films. Its strong absorption in the visible spectrum and its ability to align effectively within a stretched polymer matrix like PVA contribute to its favorable dichroic properties. The experimental protocols outlined in this guide provide a foundational framework for researchers to prepare and characterize this compound-based polarizers. Further optimization of the fabrication parameters, such as dye concentration, stretching ratio, and the use of additives, can lead to enhanced optical performance, paving the way for its application in advanced optical devices and technologies.

Ecotoxicology and Degradation of Direct Black 22 in Research Waste: An In-depth Technical Guide

An authoritative whitepaper for researchers, scientists, and drug development professionals on the environmental impact and remediation of the azo dye, Direct Black 22.

This compound, a benzidine-based azo dye, sees widespread application in various industrial and research settings. Its persistence in the environment and the carcinogenic nature of its degradation byproducts, such as benzidine, raise significant ecotoxicological concerns. This technical guide provides a comprehensive overview of the ecotoxicology of this compound and detailed methodologies for its degradation, intended to inform safe handling and disposal practices within research and development environments.

Ecotoxicological Profile of this compound

This compound exhibits varying levels of toxicity to a range of aquatic organisms. The primary concern stems from its potential to release benzidine, a known human carcinogen, upon reductive cleavage of its azo bonds.[1]

Aquatic Toxicity

The acute toxicity of this compound to aquatic life is a key indicator of its environmental risk. Standardized ecotoxicological tests are employed to determine the concentrations at which the dye adversely affects representative aquatic species.

Table 1: Acute Ecotoxicity Data for this compound

| Test Organism | Endpoint | Concentration | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | > 500 mg/L | 49 hours | [2] |

| Daphnia magna | 48h-EC50 | Not available | 48 hours | - |

| Zebrafish (Danio rerio) | 96h-LC50 | Not available | 96 hours | - |

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population (e.g., immobilization).

While a specific EC50 value for Daphnia magna and an LC50 value for zebrafish for this compound were not found in the reviewed literature, the genotoxic and cytotoxic effects observed in other organisms suggest a potential for significant harm to these species.

Genotoxicity and Cytotoxicity

Studies have demonstrated the genotoxic and cytotoxic potential of this compound and its degradation products. The Allium cepa (onion root tip) assay is a widely used method for evaluating the chromosomal aberrations induced by chemical compounds.

Research has shown that this compound can induce cytotoxicity and genotoxicity in Allium cepa cells.[3] Interestingly, the byproducts of its degradation can sometimes exhibit higher toxicity than the parent dye molecule.[3]

Degradation of this compound

Various methods have been investigated for the degradation of this compound, aiming to reduce its environmental persistence and toxicity. These methods can be broadly categorized as biodegradation, photodegradation, and chemical degradation.

Biodegradation

Biodegradation utilizes microorganisms to break down the complex structure of azo dyes. Both bacteria and fungi have shown promise in the decolorization and degradation of this compound.

Table 2: Biodegradation of this compound by Fungal Strains

| Fungal Strain | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Incubation Time | Reference |

| Aspergillus tamarii Kita UCP1279 | 50 | 100 | 75 minutes | [4] |

| Aspergillus tamarii Kita UCP1279 | 125 | 97 | 180 minutes | [4] |

| Aspergillus tamarii Kita UCP1279 | 250 | 63 | 180 minutes | [4] |

| Aspergillus niger | 50 - 150 | >90 | < 60 minutes (with 1g biomass) |

Photodegradation

Photodegradation methods, such as the photo-Fenton process and photocatalysis, utilize light energy to generate highly reactive hydroxyl radicals that can mineralize the dye into simpler, less harmful compounds.

Table 3: Photodegradation of this compound

| Degradation Method | Catalyst | Light Source | Degradation Efficiency (%) | Reference |

| Photo-Fenton | Fe²⁺/H₂O₂ | UV-C | 99.08 | [5] |

| Photo-Fenton | Fe²⁺/H₂O₂ | Sunlight | 99.98 | [5] |

| Photocatalysis | Zeolite modified zinc ferrite | UV light | 93.3 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the ecotoxicology and degradation of this compound.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test determines the acute toxicity of a substance to Daphnia magna.

Protocol:

-

Test Organisms: Use juvenile Daphnia magna less than 24 hours old.

-

Test Solutions: Prepare a series of at least five concentrations of this compound in a suitable culture medium, along with a control group.

-

Exposure: Place a minimum of 20 daphnids, divided into at least four replicates, into each test concentration and control. The test is conducted for 48 hours under controlled temperature (20 ± 2°C) and photoperiod (e.g., 16h light/8h dark).

-

Observation: Record the number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) at 24 and 48 hours.

-

Data Analysis: Calculate the 48-hour EC50 value with 95% confidence limits using appropriate statistical methods.

Biodegradation by Aspergillus niger

This protocol outlines a method for assessing the ability of the fungus Aspergillus niger to decolorize this compound.

Protocol:

-

Microorganism and Culture: Cultivate Aspergillus niger on a suitable medium, such as Potato Dextrose Agar, to obtain a sufficient biomass.

-

Inoculum Preparation: Prepare a spore suspension or use a known quantity of mycelial biomass as the inoculum.

-

Biodegradation Medium: Prepare a liquid medium (e.g., Czapek-Dox broth) containing a known concentration of this compound (e.g., 100 mg/L).

-

Inoculation and Incubation: Inoculate the biodegradation medium with the prepared Aspergillus niger inoculum. Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7 days).

-

Decolorization Measurement: At regular intervals, withdraw an aliquot of the culture medium, centrifuge to remove the fungal biomass, and measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Photocatalytic Degradation using TiO₂

This protocol describes a method for the photocatalytic degradation of this compound using titanium dioxide (TiO₂) as the photocatalyst.

Protocol:

-

Photoreactor Setup: Use a photoreactor equipped with a UV lamp (e.g., UV-C) and a magnetic stirrer.

-

Reaction Suspension: Prepare a suspension of TiO₂ (e.g., 1 g/L) in an aqueous solution of this compound at a known concentration (e.g., 50 mg/L).

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

-

Sampling and Analysis: At regular time intervals, withdraw samples from the reactor, and immediately filter or centrifuge them to remove the TiO₂ particles. Analyze the concentration of this compound in the filtrate using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

-

Degradation Efficiency: Calculate the degradation efficiency as a function of time.

Signaling Pathways and Logical Relationships

The toxicity of this compound is intrinsically linked to its metabolic activation to benzidine. Benzidine is a known carcinogen that can induce a cascade of cellular and molecular events leading to adverse health effects.

Toxicological Signaling Pathway of Benzidine

The following diagram illustrates a simplified signaling pathway for benzidine-induced toxicity, which involves metabolic activation, DNA adduct formation, and the potential for carcinogenesis.

Experimental Workflow for Ecotoxicology and Degradation Studies

The following diagram outlines a logical workflow for conducting a comprehensive assessment of the ecotoxicology and degradation of this compound.

Conclusion

This compound poses a significant ecotoxicological risk due to its persistence and the carcinogenic nature of its metabolic byproducts. This guide has provided an overview of its toxicity and detailed protocols for its degradation. Researchers and professionals handling this dye should implement appropriate waste management strategies, incorporating effective degradation techniques to mitigate its environmental impact. Further research is warranted to fill the existing data gaps, particularly concerning the chronic toxicity of this compound and the development of more efficient and scalable degradation technologies.

References

Methodological & Application

Application Notes and Protocols for Staining Plant Cell Walls with Direct Black 22

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 22 (C.I. 35435) is a multi-azo dye traditionally utilized in the textile and leather industries for its high affinity for cellulosic materials.[1][2] This inherent characteristic suggests its potential as a stain for visualizing plant cell walls, which are primarily composed of cellulose. These application notes provide a comprehensive protocol for the use of this compound as a novel stain for plant histology and microscopy. The principle of staining relies on the formation of hydrogen bonds and van der Waals forces between the anionic dye molecules and the cellulose polymers of the plant cell wall, a mechanism common to direct dyes.[3] The elongated and planar structure of this compound likely facilitates its alignment with cellulose microfibrils, enhancing binding affinity.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 35435 | |

| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | |

| Molecular Weight | 1083.97 g/mol | |

| CAS Registry Number | 6473-13-8 | |

| Solubility | Soluble in water | [1] |

| Appearance | Blue-gray powder |

Table 2: Recommended Staining Conditions (Optimization May Be Required)

| Parameter | Recommended Range | Notes |

| Stain Concentration | 0.1% - 1.0% (w/v) in distilled water | Higher concentrations may lead to overstaining and loss of detail. |

| Salt Concentration | 0.5% - 1.5% (w/v) NaCl | The addition of an electrolyte like NaCl can enhance dye uptake by the cellulose fibers. |

| Staining Time | 10 - 30 minutes | Incubation time will vary depending on the tissue type, thickness, and desired staining intensity. |

| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 40-50°C) may increase staining intensity but should be used with caution to avoid tissue damage. |

| pH | Neutral to slightly alkaline | Direct dyes typically perform well in this pH range. |

Experimental Protocols

Protocol 1: Staining of Fresh or Fixed Plant Tissue Sections

This protocol is designed for staining thin sections of fresh or fixed plant material.

Materials:

-

This compound powder

-

Distilled water

-

Sodium chloride (NaCl)

-

Microscope slides and coverslips

-

Forceps and dissecting needles

-

Ethanol series (50%, 70%, 95%, 100%)

-

Xylene (or a clearing agent substitute)

-

Mounting medium (e.g., DPX)

-

Plant tissue (e.g., free-hand sections of stem, root, or leaf)

Procedure:

-

Sample Preparation:

-

Obtain thin sections of the plant material using a microtome or by making free-hand sections.

-

If using fixed tissue, ensure it is thoroughly washed to remove any residual fixative. For fresh tissue, proceed directly to staining.

-

-

Staining Solution Preparation:

-

Prepare a 1% (w/v) stock solution of this compound in distilled water.

-

Prepare the working staining solution by diluting the stock solution to a final concentration of 0.1% - 0.5% (w/v) in distilled water.

-

Add NaCl to the working solution to a final concentration of 0.5% - 1% (w/v) to enhance staining.

-

-

Staining:

-

Place the tissue sections on a microscope slide.

-

Cover the sections with the this compound working solution.

-

Incubate for 10-20 minutes at room temperature.

-

-

Washing:

-

Carefully remove the staining solution using a pipette.

-

Briefly rinse the sections with distilled water to remove excess stain.

-

-

Dehydration and Mounting (for permanent slides):

-

Dehydrate the sections through an ascending ethanol series: 50% ethanol (1 min), 70% ethanol (1 min), 95% ethanol (1 min), and 100% ethanol (1 min).

-

Clear the sections in xylene (or a suitable substitute) for 2-5 minutes.

-

Place a drop of mounting medium on the slide and apply a coverslip.

-

-

Observation:

-

Examine the stained sections under a bright-field microscope. Cellulose-rich structures, such as cell walls, should appear black or dark gray.

-

Protocol 2: Whole-Mount Staining of Small Plant Organs or Seedlings

This protocol is adapted for staining intact small plant organs or seedlings.

Materials:

-

This compound working solution (0.1% w/v in distilled water with 0.5% NaCl)

-

Glycerol (for temporary mounting)

-

Microscope slides and coverslips

-

Small petri dish or multi-well plate